

## Urolithin C: A Novel Endogenous Modulator of Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Urolithin C**, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a promising endogenous activator of insulin secretion. This technical guide provides an in-depth analysis of the current scientific understanding of **Urolithin C**'s mechanism of action on pancreatic  $\beta$ -cells. It summarizes key quantitative data, details experimental protocols for its study, and presents visual representations of its signaling pathways. The evidence presented herein positions **Urolithin C** as a potential therapeutic lead for conditions characterized by impaired insulin secretion, such as type 2 diabetes.

### Introduction

The global prevalence of type 2 diabetes necessitates the discovery of novel therapeutic agents that can enhance pancreatic  $\beta$ -cell function. Natural products and their metabolites represent a rich source of such compounds. Urolithins, a class of gut microbial metabolites derived from dietary ellagitannins, have garnered significant attention for their diverse biological activities. Among them, **Urolithin C** has been identified as a potent, glucose-dependent activator of insulin secretion.[1][2][3] This document serves as a comprehensive technical resource, consolidating the existing data on **Urolithin C**'s effects on insulin secretion and providing detailed methodologies for its further investigation.



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro studies on **Urolithin C**'s effects on insulin secretion and related cellular mechanisms.

Table 1: Effect of Urolithin C on Glucose-Stimulated Insulin Secretion (GSIS)

| Biological<br>System                                      | Urolithin C<br>Concentration | Glucose<br>Concentration                   | Observation                                          | Reference |
|-----------------------------------------------------------|------------------------------|--------------------------------------------|------------------------------------------------------|-----------|
| INS-1 Cells                                               | 20 μmol·L <sup>-1</sup>      | 8.3 mmol·L <sup>−1</sup>                   | Significant increase in insulin secretion            | [4]       |
| Isolated Rat<br>Pancreatic Islets                         | 20 μmol·L <sup>-1</sup>      | 8.3 mmol·L <sup>−1</sup>                   | Increased insulin secretion                          | [4][5]    |
| Isolated Rat Pancreatic Islets                            | 20 μmol·L <sup>-1</sup>      | 2.8 mmol·L <sup>-1</sup> (non-stimulating) | No significant effect on insulin secretion           | [4][5]    |
| Isolated<br>Perfused Rat<br>Pancreas                      | 20 μmol·L <sup>-1</sup>      | 8.3 mmol·L <sup>-1</sup>                   | Rapid and sustained enhancement of insulin secretion | [4]       |
| Glucotoxicity-<br>induced<br>dysfunctional<br>INS-1 cells | 20 μmol·L <sup>-1</sup>      | 8.3 mmol·L <sup>-1</sup>                   | Retained capacity to stimulate insulin secretion     | [4][6]    |

Table 2: Electrophysiological Effects of Urolithin C on L-type Ca2+ Channels in INS-1 Cells



| Parameter                        | Urolithin C<br>Concentration | Observation                                                                               | Reference |
|----------------------------------|------------------------------|-------------------------------------------------------------------------------------------|-----------|
| L-type Ca <sup>2+</sup> current  | Dose-dependent               | Enhancement of current at depolarization potentials above threshold                       | [2]       |
| Voltage-dependent activation     | 20 μmol·L <sup>-1</sup>      | Shift towards more negative potentials ( $V_{0.5}$ from -17.9 ± 1.0 mV to -22.3 ± 1.0 mV) | [4]       |
| T-type Ca <sup>2+</sup> currents | 20 μmol·L <sup>−1</sup>      | No effect                                                                                 | [4]       |

Table 3: Effect of  $\textbf{Urolithin} \ \textbf{C}$  on Intracellular Signaling in Pancreatic  $\beta$ -Cells

| Signaling<br>Molecule                                                           | Cell Type   | Urolithin C<br>Concentration | Observation                                                                      | Reference |
|---------------------------------------------------------------------------------|-------------|------------------------------|----------------------------------------------------------------------------------|-----------|
| Extracellular<br>signal-regulated<br>kinases 1/2<br>(ERK1/2)<br>phosphorylation | INS-1 cells | 20-100 μmol·L <sup>-1</sup>  | Enhanced<br>glucose-induced<br>phosphorylation                                   | [7][8]    |
| Nuclear factor<br>erythroid 2-<br>related factor 2<br>(Nrf2)                    | MIN6 cells  | Not specified                | Promoted nuclear translocation and activation of downstream targets (HO-1, NQO1) | [1][9]    |
| Keap1                                                                           | MIN6 cells  | Not specified                | Inhibited expression                                                             | [1][9]    |



# Signaling Pathways of Urolithin C in Pancreatic $\beta$ -Cells

**Urolithin C** enhances insulin secretion through a multi-faceted mechanism primarily involving the modulation of ion channels and intracellular signaling cascades.

## Primary Mechanism: L-type Ca<sup>2+</sup> Channel Activation

The principal mechanism by which **Urolithin C** potentiates glucose-stimulated insulin secretion is through the direct modulation of L-type  $Ca^{2+}$  channels in pancreatic  $\beta$ -cells.[1][2] In a glucose-dependent manner, **Urolithin C** facilitates the opening of these channels, leading to an increased influx of extracellular  $Ca^{2+}$ .[4] This elevation in intracellular  $Ca^{2+}$  concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. Molecular modeling studies suggest that **Urolithin C** may directly dock into the Cav1.2 subunit of the L-type  $Ca^{2+}$  channel.[2][4]





Click to download full resolution via product page

**Caption: Urolithin C**'s primary signaling pathway for insulin secretion.

## **Secondary Signaling Pathways**

In addition to its direct effect on  $Ca^{2+}$  channels, **Urolithin C** engages other signaling pathways that contribute to its secretagogue activity and may confer protective effects on  $\beta$ -cells.

**Urolithin C** has been shown to enhance the glucose-induced phosphorylation of ERK1/2 in INS-1  $\beta$ -cells.[7] The ERK1/2 pathway is known to play a role in the regulation of insulin gene expression and  $\beta$ -cell proliferation and survival. Inhibition of ERK1/2 activity reduces the stimulatory effect of **Urolithin C** on insulin secretion, indicating that this pathway contributes, at least in part, to its overall pharmacological action.[7][10]



Click to download full resolution via product page







Caption: Urolithin C's activation of the ERK1/2 signaling pathway.

Recent evidence suggests that **Urolithin C** can also activate the Nrf2 signaling pathway in pancreatic  $\beta$ -cells.[1] **Urolithin C** promotes the nuclear translocation of Nrf2 by inhibiting its negative regulator, Keap1.[1][9] In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway may protect  $\beta$ -cells from oxidative stress-induced damage, a key factor in the pathophysiology of diabetes.[1]





Click to download full resolution via product page

Caption: Urolithin C's activation of the Nrf2 signaling pathway.

## **Experimental Protocols**



The following protocols provide a framework for the in vitro assessment of **Urolithin C**'s effects on insulin secretion and its underlying mechanisms.

## **Insulin Secretion Assay in INS-1 Cells**

This protocol details a static incubation assay to measure insulin secretion from the INS-1 rat insulinoma cell line.

### Materials:

- INS-1 cells
- Complete culture medium (e.g., RPMI-1640 with supplements)
- · Krebs-Ringer Bicarbonate (KRB) buffer
- Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB)
- Urolithin C stock solution (in DMSO)
- 24-well cell culture plates
- Insulin ELISA kit

#### Procedure:

- Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.
- Wash the cells twice with a pre-warmed, glucose-free KRB buffer.
- Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing a non-stimulating concentration of glucose (e.g., 2.8 mM).
- Aspirate the pre-incubation buffer and add fresh KRB buffer containing either a non-stimulating (2.8 mM) or a stimulating (8.3 mM) glucose concentration, with or without various concentrations of Urolithin C (e.g., 2, 5, 10, 20 μM). Include a vehicle control (DMSO).
- Incubate for 1-2 hours at 37°C.

## Foundational & Exploratory





- Collect the supernatant for insulin measurement.
- Lyse the cells to determine total insulin content and/or total protein for normalization.
- Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.





Click to download full resolution via product page

**Caption:** Experimental workflow for the insulin secretion assay.



# Whole-Cell Patch-Clamp Recording of L-type Ca<sup>2+</sup> Currents

This protocol outlines the whole-cell patch-clamp technique to measure L-type Ca<sup>2+</sup> currents in INS-1 cells.

### Materials:

- INS-1 cells grown on glass coverslips
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette pulling
- External solution (containing Ba<sup>2+</sup> as the charge carrier to isolate Ca<sup>2+</sup> channel currents)
- Internal pipette solution (Cs+-based to block K+ currents)
- Urolithin C solution

### Procedure:

- Place a coverslip with adherent INS-1 cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Pull a glass pipette to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Approach a single, healthy-looking INS-1 cell with the patch pipette under positive pressure.
- Form a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV.
- Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit Ca<sup>2+</sup> channel currents.



- Record the baseline currents.
- Perfuse the cell with the external solution containing Urolithin C and repeat the voltage-step protocol to record currents in the presence of the compound.
- Analyze the current-voltage (I-V) relationship and activation kinetics before and after
   Urolithin C application.

## Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in INS-1 cells treated with **Urolithin C**.

### Materials:

- INS-1 cells
- Urolithin C
- Glucose
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

### Procedure:

• Treat INS-1 cells with **Urolithin C** and/or glucose for the desired time.



- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., β-actin) for normalization.

### **Conclusion and Future Directions**

**Urolithin C** is a compelling natural product metabolite with significant potential as an insulin secretion activator. Its glucose-dependent action and multi-target engagement, including L-type Ca<sup>2+</sup> channels and the ERK1/2 and Nrf2 signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of diabetes, as well as detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogs for the treatment of metabolic diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Urolithin C alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. The ellagitannin metabolite urolithin C is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ellagitannin metabolite urolithin C is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urolithin C increases glucose-induced ERK activation which contributes to insulin secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Urolithin C: A Novel Endogenous Modulator of Insulin Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565824#urolithin-c-as-an-insulin-secretion-activator]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com